molecular formula C11H12O3 B12538472 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- CAS No. 655246-16-5

1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)-

Cat. No.: B12538472
CAS No.: 655246-16-5
M. Wt: 192.21 g/mol
InChI Key: JZUIWDCJHDUQOU-WPRPVWTQSA-N
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Description

1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- is an organic compound with the molecular formula C11H12O3 It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a 3-methyl-6-phenyl-1,4-dioxane-2,5-dione precursor with a suitable base to induce cyclization and form the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.

    Solvent: Solvents such as dichloromethane or tetrahydrofuran are commonly used.

    Catalysts: Bases like sodium hydroxide or potassium carbonate can be employed to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be used to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)-
  • 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3R,6R)-

Uniqueness

1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- is unique due to its specific chiral configuration, which can result in different biological activities and chemical properties compared to its stereoisomers. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in the development of enantiomerically pure drugs.

Properties

CAS No.

655246-16-5

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(3S,6R)-3-methyl-6-phenyl-1,4-dioxan-2-one

InChI

InChI=1S/C11H12O3/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m0/s1

InChI Key

JZUIWDCJHDUQOU-WPRPVWTQSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H](CO1)C2=CC=CC=C2

Canonical SMILES

CC1C(=O)OC(CO1)C2=CC=CC=C2

Origin of Product

United States

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